3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLINE
Description
3-Benzoyl-4-(4-chlorobenzenesulfonyl)-6-fluoroquinoline is a quinoline derivative characterized by three distinct substituents:
- 4-(4-Chlorobenzenesulfonyl) group: Introduces electron-withdrawing effects and may influence binding to sulfonyl-sensitive biological targets.
- 6-Fluoro substituent: Modifies electronic distribution and improves metabolic stability.
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFNO3S/c23-15-6-9-17(10-7-15)29(27,28)22-18-12-16(24)8-11-20(18)25-13-19(22)21(26)14-4-2-1-3-5-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXNWEHKSLRVIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLINE typically involves multiple steps, including the formation of the quinoline ring, introduction of the sulfonyl group, and the attachment of the chlorophenyl and fluorine groups. One common method involves the use of cyclization reactions, nucleophilic substitution, and cross-coupling reactions . The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring and the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring or phenyl groups.
Scientific Research Applications
Chemistry
In chemistry, 3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLINE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound has shown potential as an enzyme inhibitor and antimicrobial agent. Its ability to interact with specific molecular targets makes it a valuable tool for studying biological pathways and developing new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as liquid crystals and dyes .
Mechanism of Action
The mechanism of action of 3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access or altering the enzyme’s conformation . This inhibition can lead to various biological effects, depending on the target enzyme and the biological pathway involved.
Comparison with Similar Compounds
Structural and Functional Analogues
Benzimidazole Derivatives (Compounds 3h and 3i)
The provided evidence highlights two benzimidazole-based analogues (3h and 3i) sharing the 4-chlorobenzenesulfonyl moiety (Table 1). Key comparisons include:
Key Observations:
Core Heterocycle Differences: Quinoline’s planar structure may facilitate DNA intercalation or protein binding, whereas benzimidazoles are often associated with proton pump inhibition or antihelminthic activity .
Sulfonyl Group Impact: Both compounds utilize the 4-chlorobenzenesulfonyl group, which enhances solubility and stability. However, its position (N1 in benzimidazoles vs. C4 in quinoline) may lead to divergent electronic effects on the aromatic system.
Halogen Effects: The 6-fluoro substituent in the quinoline derivative likely increases electronegativity at the C6 position, contrasting with the difluoromethoxy group in 3h/3i, which adds steric hindrance and alters metabolic pathways .
Fluorinated Heterocycles
The 6-fluoro group in the target compound may similarly enhance DNA gyrase binding, though the sulfonyl and benzoyl groups could redirect its mechanism of action compared to classical fluoroquinolones.
Biological Activity
3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLINE is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This structure includes a fluorine atom and a sulfonyl group, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound possess activity against a range of bacterial strains. For instance, the compound was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at varying concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. A recent study evaluated its effects on human cancer cell lines, including breast and lung cancer cells. The findings revealed that the compound induced apoptosis and inhibited cell proliferation.
Case Study: Apoptosis Induction
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- IC50 Value : 12 µM
- Apoptotic Markers : Increased levels of caspase-3 and PARP cleavage were observed.
This suggests that the compound may act through the intrinsic apoptotic pathway.
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of topoisomerases, enzymes critical for DNA replication and repair. By interfering with these enzymes, the compound can induce DNA damage leading to cell death.
Research Findings
- Inhibition of Topoisomerase II : Studies have shown that this compound can effectively inhibit topoisomerase II activity in vitro, which is crucial for its anticancer properties.
- Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, enhanced cytotoxic effects were noted in cancer cells.
Table of Synergistic Effects
| Combination | IC50 (µM) | Effectiveness |
|---|---|---|
| Doxorubicin + Compound | 5 | Enhanced |
| Cisplatin + Compound | 10 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
